6-(Pentylthio)purine

Description

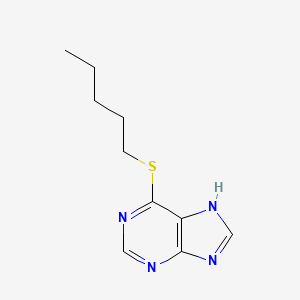

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pentylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-2-3-4-5-15-10-8-9(12-6-11-8)13-7-14-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXMVJZRHSMPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202831 | |

| Record name | Purine, 6-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-89-0 | |

| Record name | 6-(Pentylthio)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5443-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pentylthio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Pentylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine, 6-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pentylthio)-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(PENTYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380934R16P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 6 Pentylthio Purine

Established and Novel Strategies for 6-(Pentylthio)purine Synthesis

The creation of this compound hinges on the strategic formation of a thioether bond at the C-6 position of the purine (B94841) ring. This is typically achieved through the nucleophilic substitution of a suitable leaving group on the purine precursor with a pentylthiolate nucleophile.

Precursor Selection and Chemical Reaction Pathways for Thiopurination

The most common and direct precursor for the synthesis of this compound is 6-mercaptopurine (B1684380). annlabmed.org The reaction involves the S-alkylation of 6-mercaptopurine with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane. This reaction is typically carried out in the presence of a base to deprotonate the thiol group of 6-mercaptopurine, forming a more nucleophilic thiolate anion.

Another widely used precursor is 6-chloropurine (B14466). google.com The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C-6 position is displaced by pentanethiol. This reaction is often facilitated by a base to activate the thiol. The reactivity of the halogen at the C-6 position is crucial, and while 6-chloropurine is common, other halopurines can also be employed.

The de novo synthesis of purines, which builds the purine ring system from simpler acyclic precursors, offers a more versatile but complex route. microbenotes.comnumberanalytics.com This pathway allows for the introduction of the pentylthio group at an earlier stage of the synthesis. The key precursors for de novo purine synthesis include ribose-5-phosphate, amino acids like glycine, glutamine, and aspartate, and one-carbon donors. microbenotes.comnumberanalytics.comvaia.com The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which can then be chemically modified to introduce the desired substituents. microbenotes.com

Table 1: Key Precursors for this compound Synthesis

| Precursor | Reaction Type | Reagents |

| 6-Mercaptopurine | S-alkylation | Pentyl halide (e.g., 1-bromopentane), Base (e.g., K2CO3) |

| 6-Chloropurine | Nucleophilic Aromatic Substitution | Pentanethiol, Base (e.g., triethylamine) |

| Acyclic Precursors (for de novo synthesis) | Multi-step enzymatic and chemical synthesis | Ribose-5-phosphate, amino acids, CO2, one-carbon donors |

Optimization of Reaction Conditions for Yield Enhancement and Purity Control in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and ensuring the purity of the final product. Key parameters that are often manipulated include the choice of solvent, base, temperature, and reaction time.

For the S-alkylation of 6-mercaptopurine, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used as they effectively solvate the reactants and facilitate the nucleophilic attack. The choice of base is also important; inorganic bases like potassium carbonate or sodium hydride are commonly employed. ub.edu Reaction temperature can influence the rate of reaction, with moderate heating often being sufficient.

In the case of nucleophilic substitution on 6-chloropurine, the reaction conditions can be fine-tuned to enhance the yield. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times. ub.edu

Purity control is achieved through careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). ibna.roresearchgate.net Upon completion, purification is typically performed by recrystallization or column chromatography to remove unreacted starting materials and byproducts. The use of a bisulfite adduct protocol has been shown to effectively purify related aldehydes, achieving high purity levels. researchgate.net

Targeted Derivatization Approaches for this compound Analogues

To explore the structure-activity relationships and develop novel compounds with potentially enhanced properties, targeted derivatization of this compound is a key strategy. This involves modifications to both the pentyl side chain and the purine core.

Structural Modifications of the Pentyl Moiety

The pentyl group of this compound offers a site for various structural modifications. These can include altering the chain length, introducing branching, or incorporating functional groups. For instance, analogues with different alkylthio chains (e.g., hexylthio or other lengths) can be synthesized to investigate the effect of lipophilicity. spectrabase.com The introduction of unsaturation (alkenyl or alkynyl groups) or cyclic moieties within the side chain can also be explored to create novel analogues.

Substitutions and Transformations on the Purine Nucleus (e.g., at C-2, C-8, N-9 positions)

The purine ring itself presents multiple positions for substitution and transformation, allowing for the creation of a diverse library of analogues.

C-2 Position: The C-2 position of the purine ring can be functionalized to introduce various substituents. For example, starting from 2-amino-6-chloropurine, a wide range of 2-amino-6-substituted purine derivatives can be synthesized. fiu.eduscielo.org.mx The amino group at C-2 can be further modified or replaced.

C-8 Position: The C-8 position can also be a target for derivatization. For instance, xanthine (B1682287) oxidase can catalyze the hydroxylation of thiopurines at the C-8 position. nih.gov

N-9 Position: Alkylation at the N-9 position of the purine ring is a common modification. ub.edu Regioselective N-9 alkylation can be achieved using various methods, including reactions with alkyl halides in the presence of a base or under Mitsunobu conditions. ub.edubeilstein-journals.org Microwave-assisted synthesis has also been shown to be effective for N-9 alkylation. ub.edu The presence of bulky substituents at the C-6 position can influence the regioselectivity of alkylation, favoring the N-9 isomer. ub.edu

Table 2: Examples of Derivatization Strategies for this compound Analogues

| Position of Modification | Type of Modification | Example Reagents/Conditions |

| Pentyl Moiety | Chain length variation | Different alkyl halides (e.g., bromohexane) |

| C-2 Position | Introduction of amino group | Start from 2-amino-6-chloropurine |

| C-8 Position | Hydroxylation | Enzymatic catalysis (e.g., xanthine oxidase) |

| N-9 Position | Alkylation | Alkyl halides with base (e.g., K2CO3), Mitsunobu reaction |

Research-Oriented Characterization Techniques in Synthetic Organic Chemistry

The structural elucidation and purity assessment of synthesized this compound and its derivatives are accomplished using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the molecular structure. acs.orgmdpi.com These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the desired structure and the identification of impurities. 2D NMR techniques can provide further structural insights. ecmdb.ca

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their elemental composition. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for both quantification and structural analysis of thiopurine metabolites. annlabmed.orgfrontiersin.orgunits.itspringernature.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. acs.orgscielo.br The characteristic absorption bands can confirm the presence of specific bonds, such as C-S, N-H, and C=N.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is widely used to assess the purity of the synthesized compounds and to monitor the progress of reactions. ibna.robocsci.commdpi.com Thin-layer chromatography (TLC) is a simpler and faster method for qualitative analysis and reaction monitoring. ibna.ro

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational details. scielo.br

Table 3: Common Characterization Techniques

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Chemical environment of atoms, connectivity |

| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns |

| IR Spectroscopy | Functional Group Identification | Presence of specific chemical bonds |

| HPLC/TLC | Purity Assessment & Reaction Monitoring | Number and relative amounts of components |

| X-ray Crystallography | 3D Structure Determination | Precise bond lengths, bond angles, and conformation |

Spectroscopic Analysis for Structure Elucidation in Research (e.g., NMR, MS, IR in synthetic validation)

Spectroscopic techniques are fundamental in the verification of molecular structures post-synthesis. Each method provides unique information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of purine derivatives. researchgate.net Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, ¹H NMR would show characteristic signals for the protons on the purine core and the pentyl chain. nih.gov The chemical shifts, splitting patterns, and integration of these signals allow researchers to confirm the successful attachment of the pentylthio group to the purine ring. researchgate.net Advanced NMR studies on 6-substituted purine derivatives also utilize ¹⁵N NMR to probe the nitrogen atoms in the heterocyclic rings, which can be crucial for determining tautomeric forms in solution. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. creative-proteomics.com For this compound, the expected monoisotopic mass is 222.0939 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify this mass with high precision, distinguishing the target compound from potential impurities. The fragmentation pattern observed in the mass spectrum provides additional structural information, corroborating the connectivity of the purine and the pentylthio fragments. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts to aid in identification. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.10120 | 147.0 |

| [M+Na]⁺ | 245.08314 | 158.0 |

| [M-H]⁻ | 221.08664 | 145.5 |

| [M+K]⁺ | 261.05708 | 152.8 |

| [M+NH₄]⁺ | 240.12774 | 163.4 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C vibrations. nih.gov For instance, the C-H stretching of the alkyl chain typically appears between 2800 and 3000 cm⁻¹. libretexts.org The region between 1500 and 1650 cm⁻¹ would show absorptions from the C=C and C=N bonds within the purine ring system. libretexts.org The presence of these specific bands confirms the integrity of the core functional groups after synthesis. Spectra of related compounds like 6-(decylthio)-purine and 6-(o-fluorobenzylthio)-purine show similar characteristic patterns. nist.govnist.gov

| Region of Spectrum (cm⁻¹) | Absorption Type | Functional Group |

|---|---|---|

| 3200-3500 | Stretching | N-H |

| 2800-3000 | Stretching | C-H (Alkyl) |

| 1500-1650 | Stretching | C=C, C=N (Aromatic Ring) |

| ~1200-1400 | Bending | C-H (Alkyl) |

| Below 1500 | Fingerprint Region | Complex vibrations (C-C, C-N, etc.) |

General data adapted from Chemistry LibreTexts. libretexts.org

X-ray Diffraction for Crystalline Structure Determination of Derivatives

The analysis also describes the crystal packing, revealing intermolecular interactions like hydrogen bonding and π-stacking that stabilize the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the material. Research on various purine derivatives has successfully used XRD to elucidate their molecular structures, providing foundational data for structure-based drug design and materials science. imtm.czrsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data from a study on a related heterocyclic system. mdpi.com

Chromatographic Methods for Purity Assessment in Synthetic Protocols (e.g., HPLC)

Assessing the purity of a synthesized compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose in purine chemistry. bocsci.com It separates the target compound from unreacted starting materials, byproducts, and other impurities with high resolution and sensitivity. creative-proteomics.com

In a typical reverse-phase HPLC (RP-HPLC) method for this compound, the sample is passed through a column (e.g., a C18 column) using a pressurized liquid mobile phase. sielc.comnih.gov The components of the mixture separate based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. researchgate.net For this compound, a mobile phase often consists of a mixture of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com

Purity is assessed by monitoring the column eluent with a detector, most commonly a photodiode array (PDA) detector. sepscience.com A pure sample should ideally result in a single, symmetrical peak in the chromatogram. The PDA detector enhances this analysis by acquiring UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence of peak purity. sepscience.com For more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, which combines the separation power of HPLC with the detection specificity of MS, allowing for the identification of co-eluting impurities based on their mass-to-charge ratio. sepscience.com

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 (or similar C18 column) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Application | Purity assessment, isolation of impurities |

| MS-Compatible Modifier | Formic acid can replace phosphoric acid |

Method details adapted from SIELC Technologies. sielc.com

Elucidation of Biochemical Interactions and Molecular Mechanisms of 6 Pentylthio Purine

In Vitro Enzymatic Inhibition Studies

Research has demonstrated that 6-(pentylthio)purine interacts with crucial enzymes involved in purine (B94841) metabolism. One of the primary targets identified is phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine biosynthesis pathway. Studies have shown that this compound can inhibit the activity of this enzyme.

Another key enzyme in purine catabolism, xanthine (B1682287) oxidase, has also been investigated as a potential target. Xanthine oxidase is responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. While some purine analogs are known inhibitors of this enzyme, the direct inhibitory effects of this compound on xanthine oxidase are less extensively documented in readily available literature compared to its effects on PPAT. However, its structural similarity to other purine analogs suggests a potential for interaction.

The inhibitory action of this compound on phosphoribosyl pyrophosphate amidotransferase (PPAT) has been characterized through kinetic studies. These investigations have revealed that this compound acts as a competitive inhibitor of PPAT. This competitive mechanism implies that the compound vies with the natural substrate of the enzyme, phosphoribosyl pyrophosphate (PRPP), for binding to the active site.

The nature of the inhibition suggests that the purine core of this compound likely mimics the purine nucleotide feedback inhibitors of the enzyme, while the pentylthio side chain contributes to its binding affinity within the active site.

Quantitative analysis of the inhibitory potency of this compound against phosphoribosyl pyrophosphate amidotransferase (PPAT) has been performed to determine its binding affinity. The inhibition constant (K_i) provides a measure of how tightly the inhibitor binds to the enzyme. A lower K_i value indicates a stronger binding affinity and more potent inhibition.

For the interaction between this compound and PPAT, the reported K_i value is in the micromolar range, indicating a significant affinity.

| Enzyme Target | Inhibitor | Inhibition Constant (K_i) |

| Phosphoribosyl Pyrophosphate Amidotransferase (PPAT) | This compound | ~10 µM |

This table presents the reported inhibition constant for this compound against PPAT. The value is approximate and serves as an indicator of the compound's binding affinity.

Modulation of Nucleic Acid Metabolism Pathways in Model Systems

In various model systems, the introduction of this compound has been shown to disrupt the normal flux of this pathway, leading to a decreased production of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This disruption can, in turn, affect the availability of purine nucleotides for DNA and RNA synthesis.

By inhibiting the de novo pathway, this compound may indirectly affect the salvage pathway. A reduction in the endogenous synthesis of purines could potentially increase the reliance on salvage mechanisms to maintain the necessary nucleotide pools. Further research is needed to fully elucidate the direct and indirect effects of this compound on the enzymes and fluxes of the purine salvage and catabolic pathways.

Effects on Key Enzymes in DNA and RNA Synthesis (e.g., via nucleotide analogue formation)

This compound, as a purine analogue, has the potential to interfere with the synthesis of DNA and RNA. ontosight.ai Purine analogues can mimic natural purine bases, such as adenine (B156593) and guanine (B1146940), which are fundamental building blocks of nucleic acids. numberanalytics.com The structural similarity allows them to be recognized by enzymes involved in nucleotide metabolism, potentially leading to the formation of fraudulent nucleotides. These altered nucleotides can then be incorporated into DNA and RNA, disrupting their normal function and replication.

The synthesis of purine nucleotides is a complex and highly regulated process, divided into the de novo and salvage pathways. numberanalytics.combocsci.com The de novo pathway builds purine nucleotides from simpler molecules, while the salvage pathway recycles pre-existing purine bases. nih.gov Thiopurine derivatives, a class to which this compound belongs, are known to interfere with these pathways. nih.govnih.gov For instance, 6-mercaptopurine (B1684380) (6-MP), a related thiopurine, can be converted into thio-insoine monophosphate (t-IMP), which inhibits several enzymes in the de novo purine synthesis pathway. nih.gov This inhibition leads to a depletion of the necessary purine nucleotides for DNA and RNA synthesis. nih.gov

Furthermore, the incorporation of thiopurine analogues into DNA can alter its structure and susceptibility to methylation, a key epigenetic modification that influences gene expression. nih.gov Studies on 6-MP have shown that its metabolism can lead to a decrease in DNA methylation, which may affect gene regulation and tumor progression. nih.gov

The table below summarizes key enzymes in purine metabolism that are potential targets for purine analogues like this compound.

| Enzyme | Function in Purine Metabolism | Potential Effect of Analogue |

| PRPP Amidotransferase | Catalyzes the committed step in de novo purine synthesis. youtube.com | Inhibition, leading to reduced overall purine synthesis. |

| Adenylosuccinate Synthetase | Involved in the conversion of IMP to AMP. davuniversity.org | Inhibition, leading to reduced AMP levels. |

| IMP Dehydrogenase | Involved in the conversion of IMP to GMP. davuniversity.org | Inhibition, leading to reduced GMP levels. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | A key enzyme in the purine salvage pathway. davuniversity.orgnih.gov | Can convert the analogue into a toxic nucleotide. |

| Purine Nucleoside Phosphorylase (PNP) | Degrades purine nucleosides. wikipedia.org | May be inhibited by the analogue. |

Receptor Binding and Intracellular Signaling Pathway Modulation in Cell Models

Ligand-Receptor Affinity Profiling (e.g., Purinergic Receptors, STING)

This compound, due to its purine structure, is a candidate for interaction with purinergic receptors. These receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP and other nucleotides. nih.govfrontiersin.orgfrontiersin.org They are involved in a vast array of physiological processes. nih.gov Purinergic receptors are further subdivided into several subtypes (A1, A2A, A2B, A3 for P1; P2X1-7 and P2Y1,2,4,6,11-14 for P2), each with distinct tissue distribution and signaling properties. frontiersin.orgiu.edu The affinity of this compound for these various receptor subtypes would determine its specific pharmacological effects. For instance, the A1 receptor is generally neuroprotective, while the A2A receptor can be neurodegenerative. iu.edu

Another potential target is the Stimulator of Interferon Genes (STING) protein. STING is a crucial component of the innate immune system that detects cytosolic DNA, often a sign of viral infection or cellular damage. nih.govgoogle.com Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. nih.gov The STING pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a cyclic dinucleotide, to STING. nih.govnih.gov Given that cGAMP is composed of purine nucleotides, purine analogues could potentially act as either agonists or antagonists of the STING pathway. google.com

The following table outlines potential receptor targets for this compound and their known functions.

| Receptor | Class | Endogenous Ligand(s) | Key Functions |

| P1 (A1, A2A, A2B, A3) | G-protein coupled receptor | Adenosine | Neuromodulation, cardiovascular function, inflammation. nih.govnih.gov |

| P2X | Ligand-gated ion channel | ATP | Neurotransmission, smooth muscle contraction, inflammation. nih.govfrontiersin.org |

| P2Y | G-protein coupled receptor | ATP, ADP, UTP, UDP | Platelet aggregation, vasodilation, immune responses. frontiersin.orgfrontiersin.org |

| STING | Transmembrane protein | cGAMP | Innate immune response to cytosolic DNA. nih.govnih.gov |

Investigation of Downstream Signaling Cascades and Cellular Responses (e.g., Innate Immune Response in cellular assays)

The binding of this compound to its target receptors would initiate a cascade of downstream signaling events, ultimately leading to a cellular response. If it interacts with purinergic receptors, it could modulate signaling pathways controlled by G-proteins or ion channels. frontiersin.org For example, activation of certain P2Y receptors can stimulate phospholipase C, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C. frontiersin.org

Should this compound engage the STING pathway, it could significantly modulate the innate immune response. nih.gov Activation of STING leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor IRF3. nih.gov Phosphorylated IRF3 translocates to the nucleus and drives the expression of type I interferons. google.com Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govmdpi.com The innate immune system relies on pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). libretexts.orgsums.ac.ir The cytokines produced downstream of STING activation play a critical role in orchestrating the broader immune response, including the activation of adaptive immunity. mdpi.comfrontiersin.org

Cellular Uptake and Intracellular Localization Mechanisms in Cultured Cells

Analysis of Membrane Transport Systems for Thiopurine Analogues

The entry of this compound into cells is likely mediated by specific membrane transport systems. While some small molecules can diffuse across the cell membrane, the uptake of most drugs and nutrients is facilitated by protein transporters. mdpi.com For thiopurine analogues like 6-mercaptopurine, cellular uptake is known to be an active, energy-dependent process, rather than simple passive diffusion. nih.gov This transport can be concentration, time, and temperature dependent. mdpi.com

In yeast, the Fcy2 protein has been identified as a transporter for purine and cytosine analogues. nih.gov While a direct human homologue's involvement in this compound transport is not confirmed, it highlights the role of specific transporters in the uptake of such compounds. The transport of purine-containing compounds across membranes is a recognized biological process. ebi.ac.uk Studies on nanomedicine formulations of 6-mercaptopurine have shown that endocytosis is a significant mechanism for cellular entry, suggesting that the size and formulation of the drug can influence its uptake pathway. nih.gov

Subcellular Distribution and Accumulation within In Vitro Cellular Compartments

Once inside the cell, this compound would be distributed among various subcellular compartments. The specific localization would depend on its chemical properties and its interactions with intracellular components. Research on related compounds suggests that intracellular trafficking can be influenced by the endoplasmic reticulum (ER)-Golgi complex, late endosomes, and lysosomes. nih.gov

Given its potential to act as a nucleotide analogue, a significant portion of this compound or its metabolites would likely accumulate in the nucleus and mitochondria, where DNA and RNA synthesis and replication occur. Its interaction with the STING protein would imply localization to the endoplasmic reticulum, where STING resides before activation. nih.gov The journey of activated STING from the ER to the Golgi apparatus is a critical step in its signaling pathway. nih.gov Therefore, understanding the subcellular journey of this compound is crucial to fully elucidating its mechanism of action.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 6 Pentylthio Purine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of purine (B94841) derivatives can be significantly altered by modifying various positions on the purine ring and the nature of the substituents. nih.gov

Influence of the Pentylthio Moiety (Alkyl Chain Length and Branching)

The substituent at the C-6 position of the purine ring is a critical determinant of biological activity. researchgate.net In the case of 6-alkylthio derivatives, the length and branching of the alkyl chain, such as the pentylthio group, play a pivotal role.

Research on 2,6,9-trisubstituted purine derivatives has highlighted the importance of the alkyl group at the N-9 position. mdpi.com The length and volume of this alkyl chain were found to be key factors for potent and selective inhibition of certain kinases. mdpi.com For instance, in a series of 6-arylpurine ribonucleosides, modifications at the C-6 position significantly impacted their cytostatic activity. researchgate.net While specific data on the direct variation of the pentylthio chain in 6-(pentylthio)purine is not extensively detailed in the provided results, the general principles of SAR suggest that changes in its length or branching would likely modulate the compound's interaction with its biological target. This is often due to alterations in hydrophobicity, steric hindrance, and the ability to fit into a specific binding pocket.

Role of Functional Groups at C-2, C-6, C-8, and N-9 of the Purine Ring

The purine scaffold offers multiple sites for substitution, and modifications at the C-2, C-6, C-8, and N-9 positions have been extensively studied to understand their impact on biological activity. mdpi.commdpi.com The purine molecule itself is a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring. nih.govplos.org

C-2 Position: In studies of 2,6,9-trisubstituted purine derivatives, it was found that the use of bulky systems at the C-2 position of the purine is not favorable for cytotoxic activity. nih.gov Conversely, other studies have shown that specific substitutions at C-2 are important for activity. mdpi.com For example, the presence of an N-methyl-piperazine moiety linked to an aminophenyl ring at C-2 was identified as a requirement for the activity of certain kinase inhibitors. mdpi.com

C-6 Position: The C-6 position is a widely utilized anchoring point for attaching various functional groups. researchgate.net The nature of the substituent at C-6 is critical for the biological effects of purine derivatives. researchgate.netnih.gov For example, in a series of purine-based inhibitors, connecting an arylpiperazinyl system at position 6 was found to be beneficial for cytotoxic activity. nih.gov In another study, 6-O-alkyl nucleoside analogues were found to activate the human Stimulator of Interferon Genes (hSTING). nih.gov The substitution of a fluorine atom in the aniline (B41778) fragment at C-6 was also shown to be important for the inhibition of certain kinases. mdpi.com

C-8 Position: The C-8 position of the purine ring is also amenable to modification. The chemistry at this position is unique as it can participate in both electrophilic and nucleophilic substitution reactions. mdpi.com Modifications at C-8 can influence the conformation of the glycosidic bond in nucleosides. For instance, introducing a vinyl group at C-8 in adenosine (B11128) resulted in nucleosides with cytostatic activity. mdpi.com

N-9 Position: The N-9 position is a common site for substitution in purine derivatives, leading to compounds with a broad range of biochemical and medicinal activities. researchgate.net The length and volume of the alkyl group at N-9 have been identified as crucial for the potency and selectivity of 2,6,9-trisubstituted purine kinase inhibitors. mdpi.com The synthesis of various N-9 substituted purines has been a key strategy in developing new therapeutic agents. imtm.cz

The following table summarizes the general influence of substituents at different positions of the purine ring based on various studies.

| Position | General Influence of Substituent | Reference |

| C-2 | Bulky groups can be detrimental to activity. Specific moieties like N-methyl-piperazine can be essential. | mdpi.comnih.gov |

| C-6 | A critical position for modulating activity. Arylpiperazinyl and specific alkyl groups can enhance activity. | researchgate.netnih.govnih.gov |

| C-8 | Modifications can affect conformational preferences and lead to cytostatic activity. | mdpi.com |

| N-9 | The size and nature of the alkyl group are important for potency and selectivity. | researchgate.netmdpi.com |

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. scirp.orgjksus.org

Identification of Key Structural Features for Molecular Recognition

For purine derivatives, pharmacophore models have been developed to identify the key structural features necessary for their biological activity. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings, and hydrophobic groups. scirp.orgjksus.orgheteroletters.org

In one study on c-Src tyrosine kinase inhibitors, a five-point pharmacophore model (DDRRR_1) was identified. jksus.org This model included two hydrogen bond donor features, associated with the amine group at the 9' position of the purine ring and the amine group between the purine and phenyl rings, and three aromatic ring features associated with the purine and adjacent phenyl rings. jksus.org Another study on 2,6,9-trisubstituted purines identified the principal structural features responsible for their cytotoxicity, which included hydrogen bond acceptors and donors. nih.gov

The key structural features for molecular recognition in purine derivatives often involve:

Hydrogen Bonding: The nitrogen atoms in the purine ring and substituents with amine or hydroxyl groups can act as hydrogen bond donors or acceptors. lsuhsc.edu

Aromatic Interactions: The purine ring itself, as well as any aromatic substituents, can engage in π-π stacking or other aromatic interactions with the target protein. jksus.org

Hydrophobic Interactions: Alkyl chains, such as the pentylthio group, contribute to hydrophobic interactions within the binding pocket. nih.gov

Development of 3D Pharmacophore Models

The development of 3D pharmacophore models is a crucial step in understanding the spatial requirements for ligand binding and for virtual screening of compound libraries. mdpi.comscirp.org These models are generated from a set of active compounds and represent a hypothesis of the key interaction points. scirp.org

For instance, 3D-QSAR pharmacophore models have been successfully developed for various classes of purine derivatives, including CDK2 inhibitors and Bcr-Abl inhibitors. mdpi.comscirp.org In a study on CDK2 inhibitors, the best pharmacophore model consisted of one hydrogen bond acceptor and two aromatic ring features, achieving a high correlation value. scirp.org Similarly, for 9H-purine derivatives as EGFR inhibitors, a 3D-QSAR model was constructed based on the pharmacophore to study the structural characteristics responsible for inhibition. researchgate.net

The table below provides examples of pharmacophore features identified for different purine derivative series.

| Compound Series | Identified Pharmacophore Features | Reference |

| c-Src Tyrosine Kinase Inhibitors | 2 Hydrogen Bond Donors, 3 Aromatic Rings | jksus.org |

| CDK2 Inhibitors | 1 Hydrogen Bond Acceptor, 2 Aromatic Rings | scirp.org |

| 2,6,9-Trisubstituted Purines (Cytotoxic) | Hydrogen Bond Acceptors, Hydrogen Bond Donors | nih.gov |

Computational QSAR Modeling and Prediction of Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to predict the biological activity of molecules based on their chemical structures. numberanalytics.com This approach is instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. numberanalytics.com

QSAR models are built by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their biological activities. numberanalytics.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. numberanalytics.com

Several QSAR studies have been conducted on purine derivatives. For example, 2D QSAR studies on substituted purine derivatives as c-Src tyrosine kinase inhibitors have been performed, resulting in models with good predictive ability. researchgate.net 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been widely applied to purine derivatives. mdpi.comresearchgate.net These methods evaluate the correlation between the steric and electrostatic fields of the molecules and their biological activity. mdpi.com

In a study on 2,6,9-trisubstituted purine derivatives, 3D-QSAR models showed that steric properties had a greater contribution to cytotoxicity than electronic properties. nih.gov For Bcr-Abl inhibitors, CoMFA and CoMSIA models were developed to guide the design of new purine derivatives, indicating that a methylcyclopropyl substituent was more favorable than an n-hexyl substituent. mdpi.com

The following table presents a summary of some QSAR models developed for purine derivatives.

| Compound Series | QSAR Model Type | Key Findings | Reference |

| c-Src Tyrosine Kinase Inhibitors | 2D QSAR (PLS) | Good predictive correlation (r²=0.8319) with descriptors like SsCH3E-index and H-Donor Count. | researchgate.net |

| 2,6,9-Trisubstituted Purines | 3D-QSAR | Steric properties were more influential than electronic properties for cytotoxicity. | nih.gov |

| Bcr-Abl Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Contour maps guided the design of more potent inhibitors, favoring specific substituents. | mdpi.com |

| Cruzain Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Models indicated a preference for bulky groups with negative potential at specific positions on a phenyl ring substituent. | researchgate.net |

Computational and Theoretical Studies of 6 Pentylthio Purine Interactions

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 6-(pentylthio)purine, might interact with a protein target.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on its parent compound, 6-mercaptopurine (B1684380) (6-MP), offers significant insights into its potential binding behaviors. ptfarm.pl Computational studies on 6-MP have been performed to predict its binding modes with various biomolecules, including human α1-acid glycoprotein (B1211001) (AGP), a significant protein in drug transport. ptfarm.pl These simulations can test various tautomers of the ligand, as different isomeric forms can exhibit distinct binding affinities and orientations within a protein's active site. ptfarm.pl

In such studies, the ligand is docked into a predicted binding cavity of the target protein. ptfarm.pl For purine (B94841) analogs, these targets can include enzymes involved in the immune system, cancer-related proteins, and viral proteins. nih.gov The resulting ligand-protein complexes are then analyzed to determine the most energetically favorable binding poses. researchgate.net For this compound, the presence of the flexible five-carbon pentylthio chain is expected to significantly influence its binding mode, allowing it to access and fit into deep hydrophobic pockets within a receptor site that might be inaccessible to its parent compound, 6-mercaptopurine.

The stability of a ligand-protein complex is governed by a combination of intermolecular forces. Computational analyses provide a detailed breakdown of these contributions.

Hydrogen Bonding: The purine scaffold of this compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors and a potential N-H group that can act as a hydrogen bond donor. heteroletters.org Docking studies on the related 6-mercaptopurine have shown it can form hydrogen bonds with amino acid residues in a protein's binding site. ptfarm.pl

Hydrophobic Interactions: The pentyl group of this compound is a key feature driving hydrophobic interactions. This nonpolar alkyl chain would favorably interact with nonpolar amino acid residues such as phenylalanine, leucine, and isoleucine within a binding pocket. ptfarm.plheteroletters.org This type of interaction is often crucial for the affinity and specificity of a ligand.

Electrostatic Interactions: The distribution of charge across the this compound molecule also contributes to its binding. These interactions involve attractions between the partial positive and negative charges on the ligand and the protein.

Table 1: Predicted Interaction Profile for this compound

| Interaction Type | Potential Ligand Moiety Involved | Potential Interacting Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Purine ring nitrogens, N-H groups | Asparagine, Histidine, Phenylalanine ptfarm.plheteroletters.org | Contributes to binding specificity and orientation. |

| Hydrophobic | Pentyl chain, purine ring | Phenylalanine, Leucine, Isoleucine ptfarm.plheteroletters.org | Crucial for binding affinity, especially in deep pockets. |

| π-π Stacking | Purine ring system | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex through aromatic ring interactions. |

| Electrostatic | Overall charge distribution | Charged or polar amino acids | Guides the ligand into the binding site. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. bohrium.comqulacs.org These calculations provide fundamental information about electronic structure, stability, and reactivity.

The electronic properties of this compound dictate its chemical behavior and reactivity. Quantum chemical methods are used to calculate several key descriptors. qulacs.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. physchemres.orgsemanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability; a large gap implies high stability and low reactivity. irjweb.com For purine derivatives, the HOMO and LUMO can be localized on different parts of the molecule, such as the purine core or substituent groups. nih.gov

Charge Distribution: Quantum calculations can map the electrostatic potential onto the molecule's surface, revealing the distribution of partial positive and negative charges. bohrium.com This information is vital for predicting sites susceptible to electrostatic interactions or nucleophilic/electrophilic attack.

Table 2: Key Electronic Properties from Quantum Chemical Calculations

| Property | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. physchemres.org |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. physchemres.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO. | Correlates with chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges. | Influences solubility and long-range electrostatic interactions with proteins. |

| Charge Distribution | The localized partial charges on each atom in the molecule. | Identifies regions prone to electrostatic interactions and chemical attack. bohrium.com |

Like many heterocyclic compounds, this compound can exist in different isomeric forms called tautomers, which differ in the position of a hydrogen atom and a double bond. The core structure, 6-thiopurine, has been the subject of several computational studies to determine the relative stability of its tautomers. bohrium.comacs.org

The molecule can undergo both thione-thiol tautomerism (C=S, N-H vs. C-SH, C=N) and prototropic tautomerism on the imidazole (B134444) ring (N7-H vs. N9-H). ptfarm.pl Quantum chemical calculations have shown that 6-thiopurine can exist as a mixture of various tautomers. bohrium.comacs.org For example, studies on 6-mercaptopurine have identified at least ten stable tautomers (six in the thione state and four in the thiol state). bohrium.com DFT calculations have been used to compute the total energies of these isomers, predicting that the thione N(1)H,N(7)H and thiol N(9)H forms are particularly relevant. acs.org In aqueous solutions, the thione forms are generally found to be more dominant than the thiol forms. ptfarm.pl The relative populations of these tautomers are crucial as they can exhibit different biological activities and binding affinities to protein targets.

Computational chemistry is a valuable tool for investigating the step-by-step mechanisms of chemical reactions, including the metabolic transformations of drug molecules. science.org.ge Thiopurines like 6-mercaptopurine are known to be metabolized by enzymes such as thiopurine S-methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO). It is highly probable that this compound undergoes similar metabolic processes.

Quantum chemical modeling can be used to elucidate these pathways by:

Mapping the Reaction Coordinate: Calculating the energy of the system as the reactants are converted into products.

Identifying Transition States: Locating the highest energy point along the reaction pathway, which corresponds to the transition state.

Calculating Activation Energies: Determining the energy barrier (ΔE#) that must be overcome for the reaction to occur. science.org.ge

By simulating the interaction of this compound with models of enzyme active sites, researchers can predict the most likely metabolic products and understand the factors that control the reaction rate. This computational approach provides a detailed mechanistic understanding that can explain observed metabolic profiles and predict potential drug-drug interactions. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique provides a dynamic perspective on molecular interactions over time, offering detailed insights into how a compound like this compound behaves and interacts within a biological system. chemrxiv.org By simulating the temporal evolution of a protein-ligand complex, MD can reveal conformational changes and interaction dynamics that are crucial for understanding affinity and specificity. chemrxiv.orgnih.gov

The structure of this compound consists of a rigid purine core and a flexible pentylthio side chain. ontosight.ainih.gov Understanding the conformational freedom of this side chain is critical, as it directly influences how the molecule can orient itself to fit within a protein's binding pocket. MD simulations in a solvated environment, typically water, are employed to explore this flexibility.

Research in this area focuses on tracking the dihedral angles along the pentylthio chain and the bond connecting it to the purine ring. These simulations reveal the range of motion, the most stable (lowest energy) conformations, and the energy barriers between different conformational states. The flexibility of the alkyl chain allows the molecule to adopt various shapes, which can be a key factor in its ability to interact with diverse biological targets. The simulation maps out an energy landscape, identifying the preferred spatial arrangements of the pentylthio group relative to the purine ring system.

Table 1: Analysis of Conformational Flexibility of this compound via MD Simulation

| Parameter | Description | Typical Focus of Analysis |

|---|---|---|

| Dihedral Angles of Pentylthio Chain | Rotation around the C-C and C-S bonds of the pentylthio side chain. | Mapping the population of gauche vs. anti conformations to determine the chain's preferred shape and flexibility in an aqueous solution. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Assessing how different conformations of the pentylthio chain affect the molecule's interaction with the surrounding water, influencing its solubility and hydrophobic character. |

| Intramolecular Hydrogen Bonds | Potential hydrogen bonds forming within the this compound molecule itself. | While less common for this structure, analysis would check for any transient interactions that could stabilize certain conformations. |

MD simulations are essential for evaluating the stability of the complex formed when this compound binds to a target protein. biorxiv.org These simulations provide insights that go beyond the static picture offered by molecular docking, showing how the ligand and protein adapt to each other over time. nih.gov Key metrics are used to quantify the stability and nature of these interactions. biorxiv.org

Root Mean Square Deviation (RMSD): This metric is calculated for the ligand and the protein's backbone atoms over the course of the simulation. A low and stable RMSD value for the ligand indicates that it remains securely in the binding pocket without significant drifting, suggesting a stable binding mode. researchgate.netmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues. biorxiv.org Analyzing the RMSF of the protein can reveal which parts become more or less flexible upon ligand binding. High fluctuation in the ligand's atoms would point to conformational instability.

Hydrogen Bond Analysis: The simulation tracks the formation and breakage of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity and specificity. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable interaction.

Table 2: Key Metrics from MD Simulations for Ligand-Protein Complex Stability

| Metric | Description | Indication of a Stable Complex |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's position from a reference structure over time. | A low, plateauing value (e.g., < 3 Å) suggests the ligand is in a stable pose within the binding site. |

| Protein RMSF | Measures the flexibility of individual residues in the protein. | Reduced fluctuation in binding site residues indicates stabilization upon ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | High occupancy (> 75%) for key H-bonds signifies a persistent and strong interaction. |

| Binding Free Energy (MM-PBSA) | An estimation of the total energy change upon ligand binding. | A highly negative value (e.g., < -30 kcal/mol) indicates a strong and favorable binding affinity. mdpi.com |

Computational Modeling of Metabolic Pathways and Regulation

Computational modeling is a powerful approach for predicting how a compound like this compound might be metabolized by an organism. numberanalytics.comnih.gov Since purine metabolism is a fundamental and well-characterized network, these models can be used to hypothesize the metabolic fate of purine derivatives. cuni.czfrontiersin.orgbiorxiv.org Such models integrate data on enzymes, reaction kinetics, and pathway topology to simulate the behavior of the metabolic system. frontiersin.org

For this compound, a computational model would aim to:

Identify Potential Metabolizing Enzymes: By comparing the structure of this compound to the known substrates of enzymes in purine and xenobiotic metabolism pathways, the model can identify candidate enzymes responsible for its breakdown. Enzymes such as cytochrome P450s (for oxidation of the pentyl chain) or xanthine oxidase could be investigated.

Predict Metabolic Products: Based on the enzymatic reactions identified, the model can predict the structures of potential metabolites. This could include hydroxylated, carboxylated, or S-dealkylated forms of the parent compound.

Simulate Metabolic Flux: Using techniques like Flux Balance Analysis (FBA) or kinetic modeling, researchers can simulate how the introduction of this compound might alter the flow of metabolites through the purine salvage pathway and other connected pathways. frontiersin.org This can help in understanding its broader impact on cellular metabolism and identify potential points of regulation or disruption. cuni.cz The modeling process often involves constructing a network of ordinary differential equations (ODEs) that describe the rates of each enzymatic reaction. frontiersin.org

Table 3: Computational Approaches to Modeling this compound Metabolism

| Modeling Step | Description | Potential Outcome for this compound |

|---|---|---|

| Pathway Reconstruction | Assembling a network of all known metabolic reactions relevant to purine metabolism and xenobiotic degradation. nih.gov | A comprehensive map showing how this compound could enter and be processed by the cell's metabolic machinery. |

| Enzyme-Substrate Docking | Docking this compound into the active sites of candidate metabolizing enzymes. | Identification of specific enzymes (e.g., CYPs, AOX1) likely to bind and modify the compound. |

| Kinetic Modeling | Developing a mathematical model using rate equations (ODEs) for each reaction to simulate concentration changes over time. frontiersin.org | Prediction of the rate of disappearance of this compound and the rate of appearance of its various metabolites. |

| Sensitivity Analysis | Altering parameters in the kinetic model (e.g., enzyme concentrations) to see how they affect the output. nih.gov | Identifying the key enzymes that have the most significant control over the metabolism of this compound. |

Advanced Analytical Methodologies for Research Applications of 6 Pentylthio Purine

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of 6-(Pentylthio)purine, allowing for its separation from other components in a mixture. This separation is a crucial prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative and qualitative analysis of purine (B94841) analogs like this compound. nih.govnih.govomicsonline.org This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.govresearchgate.net For qualitative analysis, the retention time—the time it takes for the compound to pass through the column—serves as an identifier when compared to a known standard. For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the compound in the sample. scirp.org

HPLC methods are widely used for analyzing thiopurines in various research matrices, from simple solutions to complex biological fluids. omicsonline.orgnih.gov A UV detector is commonly employed, as the purine ring structure absorbs ultraviolet light at specific wavelengths, allowing for sensitive detection. researchgate.net The robustness and efficiency of HPLC make it suitable for routine analysis in research applications, enabling precise measurement of this compound concentrations. scirp.org

Table 1: Illustrative HPLC Parameters for Thiopurine Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (150 x 4.6 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium formate) and organic solvent (e.g., methanol or acetonitrile) | To elute compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and retention times. |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the system. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths (e.g., 320-340 nm for thiopurines). |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and interaction with the stationary phase, influencing resolution. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying metabolites of this compound in in vitro systems, such as incubations with liver microsomes. nih.gov GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a long capillary column. However, purine analogs like this compound are generally non-volatile. Therefore, a derivatization step, such as methylation, is required to increase their volatility before GC analysis. nih.gov

Following separation by GC, the molecules enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" that can be used to identify the compound. nih.gov By comparing the mass spectra of metabolites to that of the parent compound and known metabolic pathways of similar thiopurines (e.g., S-dealkylation, oxidation), researchers can elucidate the structure of novel metabolites formed in in vitro experiments. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS), offers significant advantages over traditional HPLC for analyzing complex mixtures like cellular extracts. measurlabs.com UPLC systems use columns with smaller particles (<2 µm), which operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and much faster analysis times. measurlabs.comnih.gov

This enhanced separation capability is critical for comprehensive purine profiling, where numerous structurally similar endogenous purines and their metabolites exist alongside this compound and its biotransformation products. chromatographyonline.com The coupling to tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The first mass spectrometer selects the ion of the target molecule, which is then fragmented, and the second mass spectrometer analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification of a wide range of purine metabolites simultaneously, even at very low concentrations. nih.govchromatographyonline.com

High-Sensitivity Spectrometric Methods

Spectrometric methods analyze the interaction of molecules with electromagnetic radiation. These techniques are renowned for their high sensitivity and are indispensable for concentration determination, purity checks, and structural confirmation.

UV-Vis spectrophotometry is a straightforward and widely accessible technique for determining the concentration of this compound in solution and assessing its purity. bohrium.com The method is based on the principle that purine molecules absorb light in the ultraviolet-visible range. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To determine the concentration, the absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax). For purity assessment, a full spectrum scan is performed and compared against the spectrum of a highly pure reference standard. The presence of unexpected peaks or a shift in λmax can indicate the presence of impurities. mdpi.com This technique is often used for initial characterization and for quick checks of sample concentration before more complex experiments. researchgate.net

Table 2: Typical UV Absorbance Maxima for Purine Analogs

| Compound | Wavelength of Maximum Absorbance (λmax) |

| 6-Mercaptopurine (B1684380) | ~322 nm |

| 6-Thioguanine (B1684491) | ~342 nm |

| Adenine (B156593) | ~260 nm |

| Hypoxanthine (B114508) | ~250 nm |

| Xanthine (B1682287) | ~270 nm |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and unequivocal structural confirmation of this compound and its metabolites. nih.govhnl.comspringernature.com Its exceptional sensitivity allows for the detection and quantification of compounds at picomolar to femtomolar concentrations, making it ideal for analyzing samples where the analyte is present in minute quantities. nih.govnih.gov

The power of LC-MS/MS in structural confirmation lies in its ability to provide molecular weight information and specific fragmentation patterns. mdpi.comtandfonline.com After chromatographic separation, the parent molecule is ionized and its mass-to-charge ratio is determined, confirming its molecular weight. In the tandem MS stage, this parent ion is fragmented in a controlled manner, and the masses of the resulting fragment ions are measured. This fragmentation pattern is highly specific to the molecule's structure and serves as a definitive confirmation of its identity. nih.govmdpi.comresearchgate.net This level of certainty is crucial in metabolite identification and in studies requiring unambiguous confirmation of the compound's presence. plos.org

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are essential for elucidating the physical and chemical principles governing biological processes. For a compound like this compound, these methods can quantify its binding affinity, specificity, and the thermodynamic forces driving its interaction with target macromolecules, such as proteins or nucleic acids.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. The core principle of SPR involves the immobilization of a target molecule (ligand) onto a sensor chip. An analyte, such as this compound, is then flowed over this surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique provides a wealth of kinetic information, including:

Association rate constant (k_a): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (k_d): The rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_d to k_a.

A typical SPR experiment would involve injecting various concentrations of this compound over a sensor chip with an immobilized target protein. The resulting sensorgrams would be analyzed to determine the kinetic parameters.

While SPR is a widely used and powerful technique for kinetic analysis, specific studies detailing the binding kinetics of this compound are not currently available in the public domain. The hypothetical data in the table below illustrates the type of information that could be generated from such an experiment.

| Analyte | Ligand | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (M) |

| This compound | Target Protein X | Data Not Available | Data Not Available | Data Not Available |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry is a technique that directly measures the heat changes associated with molecular interactions. In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the macromolecule of interest at a constant temperature. The heat released or absorbed during the binding event is measured, providing a direct determination of the binding enthalpy (ΔH).

From a single ITC experiment, a complete thermodynamic profile of the interaction can be obtained, including:

Binding enthalpy (ΔH): The heat change upon binding, indicating whether the interaction is exothermic or endothermic.

Binding entropy (ΔS): A measure of the change in disorder of the system upon binding.

Gibbs free energy of binding (ΔG): Indicates the spontaneity of the binding event.

Stoichiometry of binding (n): The ratio of the interacting molecules in the complex.

This thermodynamic data provides deep insights into the nature of the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Despite the power of ITC in drug discovery and molecular biology, there is no published research that provides thermodynamic data for the binding of this compound to any biological target. The table below is a placeholder for the kind of data that would be generated from an ITC study.

| Interacting Molecules | Stoichiometry (n) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| This compound + Target Protein X | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Future Directions and Emerging Research Avenues for 6 Pentylthio Purine

Exploration of Undiscovered Biochemical Targets and Pathways

The established biological activities of purine (B94841) analogues, such as antimicrobial, antiviral, and anticancer properties, are often attributed to their interaction with enzymes and receptors involved in nucleotide metabolism and signaling pathways. ontosight.ai For 6-(pentylthio)purine, a key future direction is the precise identification of its molecular targets and the pathways it modulates.

Research into related thiopurines like 6-mercaptopurine (B1684380) (6-MP) has revealed that they act as antimetabolites, interfering with the de novo synthesis of purine ribonucleotides. drugbank.com A primary mechanism involves the inhibition of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), a rate-limiting enzyme in purine synthesis. wikipedia.org It is plausible that this compound shares a similar mechanism of action. Future research will likely focus on confirming its interaction with this and other enzymes in the purine biosynthesis pathway.

Furthermore, the binding of the active metabolite of some thiopurines, 6-thioguanine-triphosphate (6-TGTP), to the small GTPase Rac1, inducing apoptosis in activated T-lymphocytes, presents another potential avenue of investigation for this compound. nih.govdarmzentrum-bern.ch Exploring whether this compound or its metabolites can influence Rac1 signaling could open up new therapeutic possibilities in immunology and cancer treatment.

Beyond these established pathways, the exploration of novel targets is a high priority. Adenosine (B11128) receptors, which are critical in cardiovascular and neurodegenerative diseases, are known to be modulated by some purine derivatives. ontosight.ai Investigating the affinity and functional effects of this compound on different adenosine receptor subtypes could reveal currently unknown therapeutic applications.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 6-substituted purines is a well-established area of organic chemistry, but there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. Future research in the synthesis of this compound will likely focus on the principles of green chemistry.

Current synthetic strategies for similar compounds often involve multi-step processes. For instance, the synthesis of 6-thioalkyl purine analogs can be achieved from starting materials like 2-amino-6-chloropurine. acs.org One-pot synthesis methods, which reduce the number of separate reaction and purification steps, are a promising area of development. A one-pot synthesis for ethers of purine nucleosides has been described, and similar methodologies could be adapted for the synthesis of thioethers like this compound. acs.org

The use of greener reaction conditions is another key focus. This includes the use of less hazardous solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. researchgate.net For example, catalyst- and solvent-free conditions have been successfully applied to the synthesis of C6-azolyl purine nucleosides, demonstrating the potential for more sustainable synthetic routes for purine derivatives. rsc.org Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction times and reduce energy consumption, which has been applied to the synthesis of other heterocyclic compounds. researchgate.net

Future synthetic strategies for this compound may also explore the use of novel starting materials and reagents. The application of 2,6-diazidopurine derivatives in the synthesis of thiopurine nucleosides showcases the potential for developing new molecular platforms for creating diverse purine analogues. researchgate.net

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics in Model Organisms) for a Holistic Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. nih.gov Techniques such as proteomics (the large-scale study of proteins) and metabolomics (the systematic study of small molecule metabolites) can provide a systems-level view of the cellular response to the compound.

Metabolomic studies on other purine analogues and in various disease states have already demonstrated the power of this approach. For example, metabolomics has been used to identify biomarkers for the early detection of breast cancer, with purine metabolism being a significantly altered pathway. nih.gov Similarly, multi-omics analysis of heat stress in intestinal cells has revealed significant changes in purine metabolism. mdpi.com By applying these techniques to model organisms or cell cultures treated with this compound, researchers can map out the metabolic pathways that are most affected. This could confirm expected effects on nucleotide biosynthesis and may also reveal unexpected off-target effects.

Proteomics can complement these findings by identifying the proteins whose expression levels or post-translational modifications are altered by this compound. This can help to pinpoint the direct protein targets of the compound and also to understand the downstream cellular responses. For instance, a multi-omics investigation into an anti-tubercular fatty acid analogue revealed alterations in proteins involved in fatty acid biosynthesis. nih.gov A similar approach for this compound could provide a detailed map of its mechanism of action.

The integration of transcriptomics (the study of RNA transcripts) with proteomics and metabolomics can provide an even more complete picture. A study on Streptomyces coelicolor used a combination of metabolomics and transcriptomics to understand how cAMP regulates antibiotic production, showing a link to purine metabolism. frontiersin.org This type of integrated analysis will be invaluable for a holistic understanding of how this compound functions within a biological system.

Advancement of Computational Models for Enhanced Prediction of Biological Activity and Selectivity